Ethanol, 2-(butylphenylamino)-
Overview
Description
“Ethanol, 2-(butylphenylamino)-” is a chemical compound with the molecular formula C12H19NO12. It is a derivative of ethanol, which is a common organic compound widely used in various industries3.
Synthesis Analysis
The synthesis of “Ethanol, 2-(butylphenylamino)-” is not explicitly mentioned in the search results. However, ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether4. The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country4.Molecular Structure Analysis
The molecular structure of “Ethanol, 2-(butylphenylamino)-” is not explicitly provided in the search results. However, it is known that the compound has a molecular weight of 193.28 g/mol2.Chemical Reactions Analysis
The specific chemical reactions involving “Ethanol, 2-(butylphenylamino)-” are not detailed in the search results. However, ethanol can be transformed into various chemicals such as hydrogen, ethylene, propylene, 1,3-butadiene, acetaldehyde, n-butanol, acetic acid, etc4.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Ethanol, 2-(butylphenylamino)-” are not detailed in the search results. However, ethanol is a clear, colorless liquid rapidly absorbed from the gastrointestinal tract and distributed throughout the body6.Scientific Research Applications
Photocatalytic Degradation
A study investigated the photocatalytic transformation of salbutamol, a derivative closely related to "Ethanol, 2-(butylphenylamino)-," under simulated solar irradiation using titanium dioxide as a photocatalyst. This research highlights the potential of using photocatalytic processes for the degradation of pharmaceutical agents in water, contributing to environmental cleanup efforts (Sakkas et al., 2007).
CO2 Capture
Research on solvent-free alkanolamines, including a compound similar to "Ethanol, 2-(butylphenylamino)-," demonstrated their efficacy in capturing CO2 at various conditions, showcasing a potential for improving CO2 absorption processes in an environmentally friendly manner without the need for additional solvents (Barzagli et al., 2016).
Extraction Processes
The extraction of 2-(4-hydroxyphenyl)ethanol, a compound structurally related to "Ethanol, 2-(butylphenylamino)-," from aqueous solutions using emulsion liquid membranes was studied, demonstrating an effective method for the separation of phenolic alcohols from wastewater, thus highlighting its relevance in waste management and resource recovery (Reis et al., 2006).
Controlled Release Systems
Development of chitosan films containing β-cyclodextrin inclusion complex for controlled release of bioactives, including 2-phenyl ethanol (structurally similar to the query compound), showed significant retention and release properties. This research underscores the importance of controlled release systems in food preservation, pharmaceuticals, and other applications (Zarandona et al., 2020).
Safety And Hazards
The specific safety and hazards of “Ethanol, 2-(butylphenylamino)-” are not detailed in the search results. However, ethanol is flammable and harmful by ingestion, inhalation, or by skin absorption6.
Future Directions
The future directions of “Ethanol, 2-(butylphenylamino)-” are not explicitly mentioned in the search results. However, second-generation ethanol is set to play a significant role in the transport fuel market in the near future owing to the renewable resources of lignocellulosic biomass and continuous improvement of the methods for its bioconversion7.
Please note that the information provided is based on the available search results and may not fully cover the specific properties and characteristics of “Ethanol, 2-(butylphenylamino)-”. For more detailed and accurate information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
2-(N-butylanilino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-9-13(10-11-14)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRRSCWLXKOMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062811 | |
Record name | Ethanol, 2-(butylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(butylphenylamino)- | |
CAS RN |
3046-94-4 | |
Record name | 2-(Butylphenylamino)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3046-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(butylphenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003046944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(butylphenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(butylphenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(N-butylanilino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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